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Compound of Interest

Compound Name: Lanthanum hexaboride

Cat. No.: B577150

For researchers, scientists, and drug development professionals utilizing electron microscopy,
the choice of electron source is a critical determinant of image quality and resolution. This
guide provides an objective comparison of two common thermionic emission sources,
Lanthanum Hexaboride (LaBs) and tungsten, with a specific focus on their impact on
chromatic aberration.

Chromatic aberration in electron microscopy arises from the energy spread of electrons in the
beam. Electrons with different kinetic energies are focused at slightly different points by the
electromagnetic lenses, leading to a blurred spot and a degradation of image resolution. The
diameter of this blurring, known as the circle of least confusion (d_c), is a direct measure of the
chromatic aberration and is fundamentally influenced by the characteristics of the electron
source.

The Decisive Factor: Energy Spread

The primary distinction between LaBes and tungsten guns in the context of chromatic aberration
is their intrinsic energy spread (AE). Thermionic emission from a heated filament results in a
distribution of initial electron energies. A narrower energy spread is crucial for minimizing
chromatic aberration.

Lanthanum hexaboride cathodes, due to their lower work function and operating temperature
compared to tungsten, produce an electron beam with a significantly smaller energy spread.
This inherent advantage directly translates to reduced chromatic aberration and, consequently,
higher image resolution.
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Quantitative Performance Comparison

The following table summarizes the key performance parameters of LaBs and tungsten
electron guns that influence chromatic aberration. The data presented is compiled from various
experimental studies and manufacturer specifications.
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Parameter

Tungsten Gun

LaBe Gun

Impact on
Chromatic
Aberration

Energy Spread (AE)

1-3eV[1]

1-2 eV (Thermionic
Mode) 0.4 - 0.7 eV
(Virtual Source Mode)

A smaller AE directly
reduces the diameter
of the chromatic
aberration disc,
leading to improved

resolution.

Brightness

~10° Alcmasr

~10% A/lcm2sr

Higher brightness
allows for a better
signal-to-noise ratio at
smaller spot sizes,
indirectly contributing
to better image

quality.

Source Size

~50 - 100 pm

~10 - 25 pm

While not directly
impacting chromatic
aberration, a smaller
source size
contributes to higher

overall resolution.

Operating

Temperature

~2800 K

~1800 K

Lower operating
temperature
contributes to a
narrower energy
spread of the emitted

electrons.
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The lower work
function of LaBs
allows for efficient
Work Function ~4.5 eV ~2.7 eV electron emission at a
lower temperature,
resulting in a smaller

energy spread.

The Physics Behind the Blur: Understanding the
Chromatic Aberration Equation

The diameter of the circle of least confusion (d_c) due to chromatic aberration can be
calculated using the following formula:

d c=C c*a*(AE/Eo)

Where:

C_c is the chromatic aberration coefficient of the objective lens. This is a property of the lens
design and is not intrinsic to the electron gun itself. However, systems designed for high-
resolution imaging with LaBes sources may employ objective lenses with lower C_c values. A
typical value for a standard SEM objective lens is in the range of 10-20 mm.

e a is the convergence semi-angle of the electron beam.

o AE is the energy spread of the electron beam, which is the key parameter differentiating
LaBe and tungsten guns.

e Eois the accelerating voltage of the electron beam.

As the formula illustrates, a smaller energy spread (AE) directly and proportionally reduces the
chromatic aberration (d_c).

Experimental Determination of Chromatic
Aberration
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While the theoretical impact of the electron source on chromatic aberration is clear,
experimental verification is crucial. The chromatic aberration coefficient (C_c) of an objective
lens can be determined experimentally.

Experimental Protocol for Measuring the Chromatic
Aberration Coefficient (C_c)

This protocol outlines a common method for measuring C_c in a scanning electron microscope
(SEM).

Objective: To experimentally determine the chromatic aberration coefficient of the objective
lens.

Materials:

e Scanning Electron Microscope (SEM) equipped with the electron gun to be tested (Tungsten
or LaBs).

o Atest specimen with sharp, high-contrast features (e.g., gold particles on a carbon
substrate).

¢ Image acquisition software capable of precise image shift measurement.
Procedure:
e Specimen Loading and Initial Imaging:

o Load the test specimen into the SEM.

o Obtain a clear image of a distinct feature at a high magnification (e.g., >50,000x).
e Focus and Stigmation:

o Carefully focus the image and correct for any astigmatism.

» Image Acquisition at Initial Accelerating Voltage:
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o Record a high-quality digital image of the selected feature. Let the initial accelerating
voltage be Eo.

o Controlled Change in Accelerating Voltage:

o Precisely change the accelerating voltage by a small, known amount (AE). For example,
change from 20 kV to 20.01 kV (AE = 10 eV). It is crucial that this change is small enough
not to significantly alter the overall imaging conditions but large enough to produce a
measurable image shift.

e Image Shift Measurement:
o Without refocusing, acquire a second image.

o Measure the spatial shift (Ax) of the feature in the image plane between the first and
second images. This can be done using image correlation software for high accuracy.

e Calculation of Chromatic Aberration Coefficient:

o The chromatic aberration coefficient (C_c) can be calculated using the following
relationship, derived from the primary chromatic aberration equation: Ax=M*C c*a*
(AE / Eo) Where M is the magnification of the image.

o By rearranging the formula, C_c can be determined: C_c = Ax/ (M * a * (AE / Eo)) The
convergence angle (a) can be determined from the microscope's optical parameters (e.g.,
aperture size and working distance).

o Repeatability:

o Repeat the measurement multiple times with different features and average the results to
ensure accuracy and minimize random errors.

Logical Relationship of Electron Source to
Resolution

The choice of electron source initiates a cascade of effects that ultimately determine the
resolving power of the microscope. The following diagram illustrates this relationship, with a
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focus on the role of chromatic aberration.

Electron Source

Electron Gun

Source Properties

Brightness Energy Spread (AE) Source Size

directly impacts

Microscope Performance Lens Aberrations

Signal-to-Noise Ratio Spherical Aberration Chromatic Aberration contributes to

improveq effectiye limits limits

Resolution

Click to download full resolution via product page
Relationship between electron source and resolution.

Conclusion

For applications demanding the highest resolution, the choice of a LaBe electron gun over a
traditional tungsten filament is strongly recommended due to its significantly lower energy
spread, which directly minimizes chromatic aberration. While the chromatic aberration
coefficient (C_c) is a property of the objective lens, the reduced energy spread of the LaBs
source allows the microscope to operate closer to the theoretical resolution limit imposed by
the lens system. For routine imaging tasks where ultimate resolution is not the primary concern,
the lower cost and simpler operation of tungsten guns may be sufficient. However, for
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researchers in drug development and other fields requiring detailed ultrastructural analysis, the
superior performance of LaBs in mitigating chromatic aberration is a critical advantage.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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